

# Comparative Cross-Reactivity Profiling of GW806742X Against a Kinase Panel

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **GW806742X**

Cat. No.: **B2482233**

[Get Quote](#)

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase cross-reactivity profile of **GW806742X**, a potent dual inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The performance of **GW806742X** is evaluated against other known inhibitors of MLKL and VEGFR2, supported by available experimental data and detailed methodologies.

## Introduction to **GW806742X** and its Primary Targets

**GW806742X** is a small molecule inhibitor that has demonstrated significant activity against two key proteins involved in distinct cellular signaling pathways: MLKL, a crucial effector in the necroptosis pathway, and VEGFR2, a primary mediator of angiogenesis. As an ATP mimetic, **GW806742X** binds to the pseudokinase domain of MLKL with a dissociation constant (Kd) of 9.3  $\mu$ M and inhibits VEGFR2 with a half-maximal inhibitory concentration (IC50) of 2 nM.<sup>[1]</sup> This dual activity makes **GW806742X** a valuable tool for studying necroptosis and angiogenesis, and a potential therapeutic candidate for diseases where these pathways are dysregulated, such as inflammatory conditions and cancer.

Understanding the selectivity of a kinase inhibitor is paramount in drug development to minimize off-target effects and associated toxicities. This guide focuses on the cross-reactivity profile of **GW806742X** against a broader panel of kinases, providing a comparative analysis with other inhibitors targeting either MLKL or VEGFR2.

## Cross-Reactivity Profiling Data

While a comprehensive, publicly available kinase scan dataset for **GW806742X** is not readily accessible, existing literature indicates its interaction with other kinases. A compound synonymous with **GW806742X**, known as GW779439X, has been reported to be a broad inhibitor of Cyclin-Dependent Kinases (CDKs) and CDC-like Kinases (CLKs).<sup>[2]</sup> Furthermore, GW779439X has been shown to interact with the active site of Aurora kinase A (AURKA).<sup>[3]</sup>

For a comparative perspective, this guide includes the cross-reactivity data for well-characterized inhibitors of MLKL (Necrosulfonamide) and VEGFR2 (Axitinib and Sorafenib).

Table 1: Comparative Kinase Inhibition Profile

| Kinase Target   | GW806742X<br>(GW779439X)   | Necrosulfonamide | Axitinib         | Sorafenib   |
|-----------------|----------------------------|------------------|------------------|-------------|
| <hr/>           |                            |                  |                  |             |
| Primary Targets |                            |                  |                  |             |
| MLKL            | Kd: 9.3 $\mu$ M            | Potent Inhibitor | -                | -           |
| VEGFR2          | IC50: 2 nM                 | -                | IC50: 0.2 nM     | IC50: 90 nM |
| <hr/>           |                            |                  |                  |             |
| Key Off-Targets |                            |                  |                  |             |
| AURKA           | Interacts with active site | -                | -                | -           |
| CDKs/CLKs       | Broad Inhibitor            | -                | -                | -           |
| VEGFR1          | -                          | -                | IC50: 0.1 nM     | -           |
| VEGFR3          | -                          | -                | IC50: 0.1-0.3 nM | IC50: 20 nM |
| PDGFR $\beta$   | -                          | -                | IC50: 1.6 nM     | IC50: 57 nM |
| c-Kit           | -                          | -                | IC50: 1.7 nM     | IC50: 68 nM |
| Raf-1           | -                          | -                | -                | IC50: 6 nM  |
| B-Raf           | -                          | -                | -                | IC50: 22 nM |
| Flt-3           | -                          | -                | -                | IC50: 59 nM |

Note: The data for **GW806742X** off-targets is qualitative. A comprehensive quantitative analysis against a full kinase panel is not publicly available.

## Signaling Pathway Diagrams

To visualize the context of **GW806742X**'s activity, the following diagrams illustrate the necroptosis and VEGF signaling pathways.



[Click to download full resolution via product page](#)

Caption: Necroptosis Signaling Pathway and the inhibitory action of **GW806742X** on MLKL.



[Click to download full resolution via product page](#)

Caption: VEGF Signaling Pathway and the inhibitory action of **GW806742X** on VEGFR2.

## Experimental Protocols

The determination of kinase inhibition and cross-reactivity profiling typically involves in vitro kinase assays. Below are detailed methodologies for two common assay types.

### Radiometric Kinase Assay

This "gold standard" method directly measures the incorporation of a radiolabeled phosphate from [ $\gamma$ -<sup>32</sup>P]ATP or [ $\gamma$ -<sup>33</sup>P]ATP onto a specific substrate (protein or peptide) by the kinase.

Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for a typical radiometric kinase assay.

Detailed Steps:

- Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate, and the test compound (e.g., **GW806742X**) at various concentrations in a suitable kinase buffer.
- Initiation: Start the kinase reaction by adding a solution containing a mixture of non-radioactive ATP and [ $\gamma$ -<sup>32</sup>P]ATP.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
- Termination: Stop the reaction by adding a stop solution, such as a strong acid (e.g., phosphoric acid).
- Separation: Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate, and wash away the unbound [ $\gamma$ -<sup>32</sup>P]ATP.

- Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
- Data Analysis: Determine the percentage of kinase inhibition at each compound concentration relative to a control (DMSO) and calculate the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a non-radioactive, homogeneous assay suitable for high-throughput screening.

Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for the ADP-Glo™ kinase assay.

Detailed Steps:

- Kinase Reaction: Perform the kinase reaction by incubating the kinase, substrate, ATP, and the test compound in a microplate well.
- Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
- Incubation: Incubate the plate at room temperature.
- ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP produced in the kinase reaction back to ATP, and a luciferase/luciferin mixture that generates a luminescent signal proportional to the amount of newly synthesized ATP.

- Incubation: Incubate the plate to allow the luminescent signal to stabilize.
- Detection: Measure the luminescence using a plate reader.
- Data Analysis: Correlate the luminescent signal to the amount of ADP produced and determine the percentage of kinase inhibition to calculate the IC<sub>50</sub> value.

## Comparison with Alternatives

**Necrosulfonamide (MLKL Inhibitor):** Necrosulfonamide is a specific inhibitor of human MLKL that acts by covalently modifying cysteine 86.<sup>[4]</sup> Unlike **GW806742X**, its activity is species-specific and it does not inhibit murine MLKL.<sup>[4]</sup> While highly selective for MLKL, detailed cross-reactivity data against a broad kinase panel is not extensively published.

**Axitinib (VEGFR Inhibitor):** Axitinib is a potent and selective inhibitor of VEGFRs 1, 2, and 3.<sup>[5]</sup> <sup>[6]</sup><sup>[7]</sup> It also shows activity against PDGFR $\beta$  and c-Kit.<sup>[7]</sup> Its high potency against VEGFR2 makes it a relevant comparator for **GW806742X**. However, its broader activity against other receptor tyrosine kinases contrasts with the more unique dual MLKL/VEGFR2 profile of **GW806742X**.

**Sorafenib (Multi-kinase Inhibitor):** Sorafenib is a multi-kinase inhibitor that targets VEGFRs, PDGFR, and the Raf kinases in the MAPK pathway. Its broader kinase inhibition profile leads to a different spectrum of biological effects and potential off-target toxicities compared to more selective inhibitors. KINOMEscan data for sorafenib is publicly available and shows its interaction with a wide range of kinases.

## Conclusion

**GW806742X** presents a unique inhibitory profile, targeting both the necroptosis effector MLKL and the key angiogenesis mediator VEGFR2. While its cross-reactivity against a full kinase panel requires further public elucidation, preliminary data suggests interactions with AURKA and CDKs/CLKs. In comparison to other inhibitors, **GW806742X**'s dual-target nature offers a distinct advantage for investigating the interplay between cell death and angiogenesis. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further characterize the selectivity of **GW806742X** and other kinase inhibitors. A comprehensive understanding of an inhibitor's selectivity is crucial for its development as a research tool and potential therapeutic agent.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. GW779439X | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- To cite this document: BenchChem. [Comparative Cross-Reactivity Profiling of GW806742X Against a Kinase Panel]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2482233#cross-reactivity-profiling-of-gw806742x-against-a-kinase-panel>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)